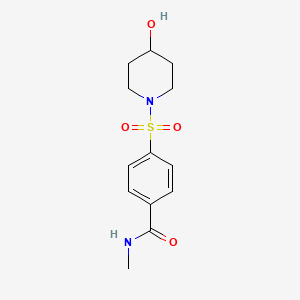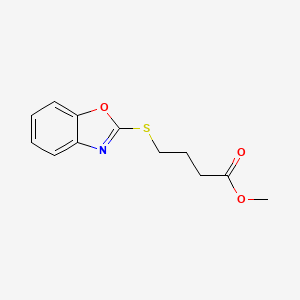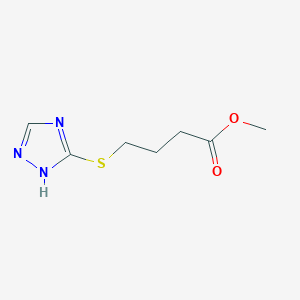
Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate, also known as MIBB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MIBB belongs to the class of imidazole-containing compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate is not fully understood, but it has been suggested that Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate may act by modulating various signaling pathways in the body. In cancer cells, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In neurons, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress. In endothelial cells, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been found to increase nitric oxide production by activating the eNOS pathway.
Biochemical and Physiological Effects:
Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and vasodilatory effects. In cancer cells, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been shown to induce apoptosis and inhibit cell growth. In neurons, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been found to reduce oxidative stress and inflammation, which are associated with neurodegenerative diseases. In endothelial cells, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been found to increase nitric oxide production, which promotes vasodilation and improves vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate in lab experiments include its easy synthesis method, its potential as a therapeutic agent, and its ability to modulate various signaling pathways in the body. However, there are also limitations to using Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate, including its potential as a therapeutic agent in various diseases, its mechanism of action in different cell types, and its optimization for drug development. In cancer research, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate could be further studied for its potential as a combination therapy with other anti-cancer agents. In neuroscience, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate could be further studied for its potential as a treatment for hypertension and atherosclerosis.
Conclusion:
Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate, or Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and vasodilatory effects. While there are limitations to using Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate in lab experiments, there are also several future directions for research on Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate, including its potential as a therapeutic agent in various diseases, its mechanism of action in different cell types, and its optimization for drug development.
Métodos De Síntesis
The synthesis of Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate involves the reaction of 2-propan-2-ylimidazole with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction results in the formation of Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate as a white solid, which can be purified by recrystallization. The synthesis of Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been reported in several scientific articles and has been found to be a straightforward and efficient method.
Aplicaciones Científicas De Investigación
Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been studied for its potential as a therapeutic agent in various scientific fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroscience, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular disease, Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate has been found to improve vascular function by increasing nitric oxide production.
Propiedades
IUPAC Name |
methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)11-12-6-8-13(11)7-4-5-10(14)15-3/h6,8-9H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZVWDNIKVNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-propan-2-ylimidazol-1-yl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)

![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)


![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)